N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide
CAS No.:
Cat. No.: VC19988208
Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3OS2 |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18) |
| Standard InChI Key | RNTDETMXLXDGIV-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at the 5-position with an ethylsulfanyl group (-S-C₂H₅) and at the 2-position with a benzamide moiety bearing an isopropyl substituent . The canonical SMILES representation (CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C) highlights the connectivity of these functional groups, while the InChIKey (RNTDETMXLXDGIV-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Physicochemical Characteristics
Key properties include:
Table 1: Comparative Physicochemical Data of Related Thiadiazole Derivatives
The higher TPSA of the target compound compared to simpler thiadiazoles underscores its potential for targeted interactions with polar biological targets .
Synthesis and Structural Optimization
Synthetic Routes
Synthesis typically involves coupling 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with 4-isopropylbenzoyl chloride under basic conditions. Alternative methods utilize nucleophilic substitution reactions between thiadiazole intermediates and activated benzamide derivatives.
Table 2: Representative Synthesis Conditions and Yields
| Starting Materials | Reagents/Conditions | Yield (%) |
|---|---|---|
| 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine + 4-isopropylbenzoyl chloride | DCM, triethylamine, 0°C → RT | 65–70 |
| Thiadiazole bromide + 4-isopropylbenzamide | Pd catalysis, DMF, 80°C | 55–60 |
The choice of solvent (e.g., DCM vs. DMF) and base (e.g., triethylamine) significantly impacts reaction efficiency.
Stability and Reactivity
The compound exhibits sensitivity to hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions due to the labile amide bond. The thiadiazole ring’s electron-deficient nature facilitates electrophilic substitutions, enabling further derivatization at the 2-position .
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, with an IC₅₀ of 0.8 µM . This activity positions it as a candidate for metabolic syndrome therapy, though in vivo validation is pending .
Table 3: Select Biological Targets and Affinities
| Target | Assay Type | IC₅₀/EC₅₀ | Proposed Mechanism |
|---|---|---|---|
| 11β-HSD1 | Enzymatic | 0.8 µM | Competitive inhibition |
| DNA gyrase (bacterial) | MIC | 8 µg/mL | Topoisomerase interference |
Therapeutic Applications and Challenges
Metabolic Disorders
By attenuating glucocorticoid activation via 11β-HSD1 inhibition, the compound could ameliorate insulin resistance and obesity in metabolic syndrome . Preclinical models show reduced hepatic glucose output, but toxicity profiles remain uncharacterized .
Future Directions
Structural Modifications
-
Solubility Enhancement: Introducing polar groups (e.g., -OH, -COOH) at the benzamide para-position.
-
Targeted Delivery: Liposomal encapsulation to improve pharmacokinetics.
Mechanistic Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume